molecular formula C21H21NO4 B4024364 3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B4024364
M. Wt: 351.4 g/mol
InChI Key: JWQMYSRHNUTFFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide often involves complex reactions including the use of nucleophiles, active methylene compounds, and various condensation processes. For instance, compounds with similar structures have been synthesized through reactions involving nucleophiles to afford substitution products and the use of selenocyanate and thiocyanate anions to yield corresponding selenadiazoline and thiadiazoline derivatives, respectively (Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991). Furthermore, the Stobbe condensation process is another method used in the synthesis of benzofuran derivatives from 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid (S. M. Abdel‐Wahhab & L. S. El-Assal, 1968).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has been characterized through various techniques, including X-ray crystallography, which provides insights into the molecular conformation, bond lengths, and angles, contributing to understanding the compound's reactivity and properties. For example, the structural investigation of related compounds has been performed using X-ray crystallography, spectroscopy, and density functional theory (DFT) calculations (P. Venkatesan, Venkatachalam Rajakannan, N. Venkataramanan, A. Ilangovan, T. Sundius, & S. Thamotharan, 2016).

Chemical Reactions and Properties

3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide and its analogs undergo various chemical reactions, reflecting their reactivity and potential for functionalization. The reactions include nucleophilic substitutions, condensations, and transformations into pyrazole derivatives and benzofuran derivatives through specific reactants and conditions (Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991), (S. M. Abdel‐Wahhab & L. S. El-Assal, 1968).

Physical Properties Analysis

The physical properties of 3-(2-furyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide, such as solubility, melting point, and boiling point, are essential for its application in various domains. Although specific data on this compound were not found, related studies on similar compounds provide a basis for inferring its physical characteristics, which are crucial for handling and application purposes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's applicability in synthesis and potential biological activity. For example, the reactivity of similar compounds with nucleophiles and their ability to undergo condensation reactions highlight their versatile chemical nature (Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991).

properties

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-24-16-11-9-15(10-12-16)22-21(23)14-18(20-8-5-13-26-20)17-6-3-4-7-19(17)25-2/h3-13,18H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMYSRHNUTFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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